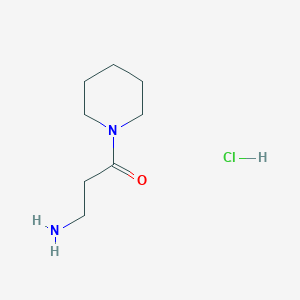

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Description

The exact mass of the compound 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-5-4-8(11)10-6-2-1-3-7-10;/h1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHHBMBLVNWNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590446 | |

| Record name | 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221043-84-1 | |

| Record name | 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a beta-aminoketone, represents a scaffold of significant interest due to its prevalence in biologically active molecules. This guide, designed for the discerning researcher, provides a comprehensive exploration of the spectral data integral to the unequivocal identification and characterization of this compound. As a Senior Application Scientist, my focus extends beyond the mere presentation of data; this document is crafted to illuminate the rationale behind the spectral features, grounding the interpretation in the fundamental principles of spectroscopic analysis and providing actionable protocols for reproducible results.

Our journey will navigate through the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will dissect the expected spectral patterns, drawing on data from analogous structures to build a robust predictive model. This guide is structured to empower you with not only the data but also the expertise to interpret it, ensuring the integrity and validity of your research.

Section 1: The Structural and Spectroscopic Landscape

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located alpha to a carbonyl group. The structure combines a piperidine ring, a common motif in pharmaceuticals, with a reactive beta-aminoketone functional group. The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial aspect for many pharmaceutical applications.

The structural elucidation of this molecule relies on a triumvirate of spectroscopic techniques, each providing a unique piece of the molecular puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their chemical environment.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons near the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Piperidine (H2', H6' - axial & equatorial) | 3.4 - 3.7 | Multiplet | 4H | Protons alpha to the amide nitrogen are deshielded. |

| Piperidine (H3', H4', H5' - axial & equatorial) | 1.5 - 1.8 | Multiplet | 6H | Protons on the piperidine ring further from the nitrogen. |

| Methylene (H2) | 2.8 - 3.1 | Triplet | 2H | Methylene group adjacent to the carbonyl group. |

| Methylene (H3) | 3.1 - 3.4 | Triplet | 2H | Methylene group adjacent to the ammonium group, deshielded by the positive charge. |

| Amine (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | Protons on the protonated amine, often exchangeable with D₂O. |

Expert Insight: The broadness of the NH₃⁺ peak is a characteristic feature resulting from quadrupole broadening and chemical exchange. Running the spectrum in D₂O would lead to the disappearance of this signal, confirming its assignment.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C1) | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon. |

| Methylene (C2) | 35 - 40 | Methylene carbon alpha to the carbonyl group. |

| Methylene (C3) | 38 - 43 | Methylene carbon alpha to the ammonium group. |

| Piperidine (C2', C6') | 45 - 50 | Carbons adjacent to the amide nitrogen. |

| Piperidine (C3', C5') | 25 - 30 | Carbons beta to the amide nitrogen. |

| Piperidine (C4') | 23 - 28 | Carbon gamma to the amide nitrogen. |

Section 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for the identification of functional groups. The IR spectrum of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride will exhibit characteristic absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Ammonium) | 3000 - 2800 (broad) | N-H stretching |

| C-H (Aliphatic) | 2950 - 2850 | C-H stretching |

| C=O (Amide) | 1650 - 1630 | C=O stretching (Amide I band) |

| N-H (Ammonium) | 1600 - 1500 | N-H bending |

| C-N | 1250 - 1020 | C-N stretching |

Causality in Experimental Choice: The selection of the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) can influence the appearance of the spectrum, particularly the broadness of the N-H and O-H stretching bands. For a hydrochloride salt, a KBr pellet is a common and effective method.

Section 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 3-Amino-1-(piperidin-1-yl)propan-1-one, the mass spectrum would be of the free base after the loss of HCl in the ion source.

Predicted Mass Spectrometry Data (for the free base, C₈H₁₆N₂O):

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 157.1335 |

| [M+Na]⁺ | 179.1155 |

Fragmentation Analysis: The fragmentation pattern in MS provides structural clues. Key fragmentations for this molecule would likely involve:

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.

-

McLafferty rearrangement: If sterically possible, though less likely for this structure.

-

Loss of small neutral molecules: Such as CO or C₂H₄.

A common fragment would be the piperidinyl-acylium ion at m/z 112, resulting from the cleavage of the C2-C3 bond.

Section 5: Experimental Protocols

To ensure the trustworthiness and reproducibility of the spectral data, the following detailed protocols are provided.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and using an electrospray ionization (ESI) source.

-

Ionization: ESI is a soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺ of the free base.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Section 6: Visualization of Workflows

To provide a clear and logical representation of the analytical process, the following diagrams are presented using the DOT language.

Caption: Integration of multimodal spectral data for unequivocal structural confirmation.

Conclusion: A Foundation of Analytical Rigor

This technical guide has provided a comprehensive overview of the spectral data and analytical methodologies required for the thorough characterization of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. By integrating predicted data with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers in ensuring the scientific integrity of their work. The presented workflows and interpretations are designed to be not just informative but also instructive, fostering a deeper understanding of the causal relationships between molecular structure and spectral output. Adherence to these rigorous analytical practices is the bedrock upon which trustworthy and impactful scientific discovery is built.

References

-

Gul, H. I., Demirtas, A., Ucar, G., Taslimi, P., & Gulcin, İ. (2017). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Letters in Drug Design & Discovery, 14(5), 573-580. [Link]

-

PubChem. (n.d.). 3-amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic methods).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text for understanding spectroscopic principles).

thermal stability of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

An In-depth Technical Guide to the Thermal Stability of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the . As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with robust, field-proven experimental methodologies. The objective is to equip researchers and drug development professionals with the necessary framework to understand, evaluate, and predict the thermal behavior of this compound, ensuring the development of safe and stable pharmaceutical products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of the molecule's intrinsic properties.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the cornerstone of predicting its stability. The chemical identity and arrangement of functional groups in 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride provide critical clues to its thermal liability.

Chemical Identity

-

Chemical Name: 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

-

Synonyms: 3-Amino-1-piperidin-1-yl-propan-1-one hydrochloride

-

CAS Number: 221043-84-1 (for the hydrochloride salt)[1]

-

Molecular Formula: C₈H₁₇ClN₂O

-

Molecular Weight: 192.69 g/mol

-

Chemical Structure:

(Image depicting the chemical structure with key functional groups labeled: β-amino group, ketone, piperidine ring, and the hydrochloride salt at the primary amine.)

Structural Insights and Reactivity Prediction

The structure of 3-Amino-1-(piperidin-1-yl)propan-1-one reveals its classification as a β-aminoketone , a class of compounds often referred to as Mannich bases . This structural motif is the primary determinant of its thermal degradation profile.

-

β-Aminoketone Core: The key feature is the presence of an amino group at the β-position relative to a carbonyl group. This arrangement is known to be susceptible to a specific type of elimination reaction under thermal stress.

-

Piperidine Ring: The piperidine moiety is a saturated heterocycle and is generally considered to be relatively stable.[2] However, under harsh thermal conditions, ring-opening or oxidation reactions can occur, though these are typically secondary to the degradation of the β-aminoketone functionality.[3]

-

Hydrochloride Salt: The formation of a hydrochloride salt at the primary amine significantly increases the compound's melting point and can influence its solid-state stability. The presence of the chloride counter-ion may also play a role in the degradation mechanism under certain conditions.

Based on this structural analysis, the primary hypothesized thermal degradation pathway is a retro-Michael addition (also known as a retro-nucleophilic conjugate addition). This reaction involves the elimination of the piperidine moiety to form an α,β-unsaturated ketone.

Part 2: Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.

Thermogravimetric Analysis (TGA): A Macroscopic View of Thermal Events

2.1.1. Rationale and Experimental Causality

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for identifying the temperatures at which significant mass loss events occur, such as the loss of volatiles (e.g., water or residual solvents) and thermal decomposition. The resulting thermogram provides a clear depiction of the compound's thermal stability limits.

2.1.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride into an appropriate TGA pan (e.g., alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss occurs.

2.1.3. Data Presentation and Interpretation

The data from a TGA experiment can be summarized as follows:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| Step 1 | ~100-150 | - | < 1% | Loss of adsorbed water/volatiles |

| Step 2 | > 200 | ~250 | Significant | Onset of thermal decomposition |

(This is an illustrative table; actual values would be determined experimentally.)

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

2.2.1. Rationale and Experimental Causality

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing information on the temperatures and enthalpies of these transitions. For a hydrochloride salt, the melting point is often accompanied by decomposition.

2.2.2. Detailed Experimental Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride into a hermetically sealed aluminum pan.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber with a purge gas flow rate of 50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

2.2.3. Data Presentation and Interpretation

Key parameters obtained from a DSC analysis are summarized below:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | > 200 | ~240 | Variable | Melting with decomposition |

(This is an illustrative table; actual values would be determined experimentally.)

Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.

Part 3: Mechanistic Insights from Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the degradation pathways of a drug substance. These studies are essential for developing and validating stability-indicating analytical methods.

The Principle of Forced Degradation

In accordance with ICH guidelines, forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high temperature, to produce degradation products. The goal is to generate a degradation level of 5-20%, which is sufficient for the reliable detection and characterization of degradants.

Stability-Indicating HPLC Method: The Core of Degradation Monitoring

3.2.1. Rationale and Experimental Causality

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the parent compound from all its significant degradation products, ensuring that the assay is specific for the intact drug.

3.2.2. Detailed Experimental Protocol

-

Forced Degradation Sample Preparation:

-

Prepare a solution of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Subject the solution to thermal stress by heating it in a controlled temperature oven (e.g., 80°C) for a specified duration.

-

Withdraw aliquots at various time points and dilute them to an appropriate concentration for HPLC analysis.

-

-

HPLC Method Parameters (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

3.2.3. Data Presentation and Interpretation

An ideal stability-indicating HPLC method will produce a chromatogram where the peak for the parent compound is well-resolved from the peaks of its degradation products.

(An illustrative HPLC chromatogram would be presented here, showing a large peak for the parent compound and smaller, well-separated peaks for the degradation products.)

Elucidating the Degradation Pathway

3.3.1. The Retro-Michael Addition Pathway

As hypothesized, the primary thermal degradation pathway for β-aminoketones like 3-Amino-1-(piperidin-1-yl)propan-1-one is the retro-Michael addition. This is a type of elimination reaction where the β-amino group and a proton on the α-carbon are removed, leading to the formation of an α,β-unsaturated ketone and the corresponding amine.

In this case, the degradation products would be 1-(piperidin-1-yl)prop-2-en-1-one and ammonia (from the primary amine).

3.3.2. Potential Secondary Degradation of the Piperidine Ring

Under more extreme thermal stress, the piperidine ring itself may undergo degradation. Potential pathways include oxidation to form N-oxides or ring-opening reactions.[3] However, these are generally considered to be less favorable than the retro-Michael addition.

3.3.3. Characterization of Degradants

The structural elucidation of degradation products is typically achieved using hyphenated analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is crucial for proposing their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the degradants.[4][5]

Proposed Thermal Degradation Pathway Diagram

Caption: Proposed primary thermal degradation pathway of 3-Amino-1-(piperidin-1-yl)propan-1-one via a retro-Michael addition.

Part 4: Conclusion and Best Practices

The is primarily governed by its β-aminoketone structure. The principal degradation pathway under thermal stress is the retro-Michael addition, leading to the formation of an α,β-unsaturated ketone and ammonia.

Recommendations for Handling and Storage:

-

Based on the potential for thermal degradation, it is recommended to store this compound in a cool and dry place, protected from elevated temperatures.

-

During pharmaceutical processing, prolonged exposure to high temperatures should be avoided to minimize the formation of degradation products.

A comprehensive evaluation of thermal stability, employing a combination of TGA, DSC, and stability-indicating HPLC methods, is essential for ensuring the quality, safety, and efficacy of any drug product containing 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.

Part 5: References

-

Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 98, 353-365. [Link]

-

Görög, S. (2007). The importance of impurity and degradation product profiling in modern pharmaceutical analysis. Trac Trends in Analytical Chemistry, 26(1), 12-19.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

-

Roy, J. (2002). Pharmaceutical impurities—a mini-review. AAPS PharmSciTech, 3(2), E6.

-

Freeman, S., & Saady, N. M. (2012). Thermal degradation of aqueous piperazine for CO2 capture: 2. Product types and generation rates. Industrial & Engineering Chemistry Research, 51(43), 14266-14275.

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Hu, Y., & Li, S. (2012). Drug discovery and development: Technology in transition. John Wiley & Sons. (This book provides general context on the importance of stability studies).

Sources

An In-Depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a synthetic organic compound belonging to the β-aminoketone class. Its structure, featuring a piperidine ring and a propanone backbone with a terminal amine, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a highly privileged scaffold in pharmaceuticals, known to enhance metabolic stability and improve pharmacokinetic properties.[1][2] Coupled with the reactive and versatile aminoketone core, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS), as well as having potential anticancer and antimicrobial activities.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride, drawing upon established chemical principles and data from structurally related compounds.

Synthesis and Characterization

The primary route for the synthesis of 3-amino-1-(piperidin-1-yl)propan-1-one and its hydrochloride salt is the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine.[3][4] In the case of the target molecule, the reactants would be piperidine (the secondary amine), formaldehyde, and a ketone with an enolizable proton.

General Synthetic Pathway: The Mannich Reaction

The Mannich reaction is a three-component condensation that efficiently forms a new C-C bond.[5] The mechanism proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of the secondary amine (piperidine) and formaldehyde. This electrophilic iminium ion then reacts with the enol form of a ketone, leading to the formation of the β-aminoketone, known as a Mannich base.[4]

Hypothetical Step-by-Step Synthesis Protocol:

-

Step 1: Formation of the Iminium Ion. In a suitable solvent such as ethanol or water, piperidine is reacted with an aqueous solution of formaldehyde. The reaction is typically acid-catalyzed, often with hydrochloric acid, which also serves to form the final hydrochloride salt.[6]

-

Step 2: Enolization of the Ketone. A ketone with at least one α-hydrogen, such as acetone, is added to the reaction mixture. In the acidic conditions, the ketone undergoes tautomerization to its enol form.

-

Step 3: Nucleophilic Attack. The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone product.

-

Step 4: Isolation and Purification. The reaction mixture is then worked up to isolate the product. This may involve extraction, followed by crystallization to obtain 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride as a solid.

Chemical Structure and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₇ClN₂O | [7] |

| Molecular Weight | 192.69 g/mol | [7] |

| CAS Number | 221043-84-1 | [8] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Predicted XlogP | -0.4 | [7] |

Spectral Data for Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the two methylene groups of the propane chain, and a broad signal for the amine protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the propane backbone.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1700-1720 cm⁻¹. N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₈H₁₆N₂O), with a predicted m/z of 157.13355 for the [M+H]⁺ adduct.[7]

Pharmacological Profile and Potential Applications

The pharmacological potential of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride can be extrapolated from the known activities of the aminoketone and piperidine classes of compounds.

CNS Activity

The aminoketone bupropion is a well-known antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9][10] Its mechanism of action is presumed to be related to its ability to increase the synaptic concentrations of these neurotransmitters.[11][12] Given the structural similarity, it is plausible that 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride could exhibit similar activity at monoamine transporters. The piperidine moiety is also a common feature in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with various receptors and transporters.[1][13]

Potential CNS Mechanistic Pathway

Caption: Hypothetical mechanism of CNS activity.

Anticancer and Antimicrobial Potential

Numerous piperidine-containing compounds have demonstrated significant anticancer and antimicrobial activities.[2] The piperidine scaffold can be functionalized to interact with a variety of biological targets, including enzymes and receptors involved in cell proliferation and microbial survival. The aminoketone functionality provides a reactive handle for further chemical modifications to optimize these activities.

Future Directions and Research Opportunities

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and complete spectral characterization would be invaluable to the research community.

-

Pharmacological Screening: A comprehensive biological evaluation of the compound is warranted, including in vitro screening against a panel of CNS targets, cancer cell lines, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the piperidine ring, the propane linker, and the terminal amine would help to elucidate the key structural features required for biological activity.

-

In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.

Conclusion

While specific data on 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride is limited in the public domain, its chemical structure strongly suggests its potential as a versatile building block in drug discovery. By leveraging the known properties of the aminoketone and piperidine pharmacophores, researchers can rationally design and synthesize novel compounds with a high probability of biological activity. This technical guide serves as a foundation for stimulating further investigation into this promising molecule and its derivatives.

References

-

Synthesis and characterization of 3-amino-1, 2-propanediol. (2025). ResearchGate. [Link]

-

3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

- CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

3-Amino-1,2-propanediol | C3H9NO2. PubChem. [Link]

- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Aminoketone – Knowledge and References. Taylor & Francis. [Link]

-

The Mannich Reaction. ResearchGate. [Link]

-

Bupropion. StatPearls - NCBI Bookshelf. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride. PubChemLite. [Link]

-

Mannich reaction. YouTube. [Link]

-

Bupropion. Wikipedia. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

(R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. [Link]

-

Synthesis of planar macrocyclic tetradentate phosphine–Mo complexes. RSC Publishing. [Link]

-

Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Googleapis.com. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. FDA. [Link]

-

Bupropion ( aminoketone, Wellbutrin ) and Depression. The Good Drug Guide. [Link]

-

a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

-

Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. J-STAGE. [Link]

-

Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. [Link]

-

a process for the possession of pure 3-amino-1, 2-propanediol. Indian Patents. [Link]

-

Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. Justia Patents. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. oarjbp.com [oarjbp.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 8. 3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE | 221043-84-1 [chemicalbook.com]

- 9. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bupropion - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. biopsychiatry.com [biopsychiatry.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride: A Technical Brief for Researchers

For Immediate Release

Preamble: A Note on Scientific Diligence and Data Scarcity

As a Senior Application Scientist, my primary commitment is to the principles of safety, accuracy, and reproducibility in research. The following guide addresses the safety and handling of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. However, a comprehensive search for a complete, authoritative Safety Data Sheet (SDS) for this specific compound (CAS No. 161862-09-5) from major chemical suppliers has not yielded a definitive document. The available information is either fragmented or pertains to structurally similar, but not identical, molecules.

This guide has been constructed by synthesizing the available data for the target compound and drawing logical, experience-based inferences from the safety profiles of closely related chemical analogs. It is imperative to understand that this document is intended to provide a preliminary safety assessment and to highlight the critical need for a complete, supplier-provided SDS before any handling or use of this compound. The information herein should supplement, not replace, a formal risk assessment conducted by qualified personnel at your institution.

Hazard Identification and Classification: An Analog-Informed Perspective

Due to the absence of a complete SDS, a definitive GHS classification for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride cannot be provided. However, based on data from analogs, a cautionary approach is warranted.

Analog Data Summary:

| Analog Compound | Key Hazards Identified | GHS Classifications (Illustrative) |

| (S)-3-Amino-piperidine-2,6-dione hydrochloride | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1] | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3[1] |

| (±)-3-Amino-1,2-propanediol | Causes severe skin burns and eye damage.[2][3] | Skin Corrosion - Category 1B; Serious Eye Damage - Category 1[2][3] |

| 3-Amino-1-propanol | Harmful if swallowed; Causes severe skin burns and eye damage.[4][5] | Acute Toxicity (Oral) - Category 4; Skin Corrosion - Category 1B; Serious Eye Damage - Category 1[4][5] |

Inferred Hazard Profile for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride:

Given the presence of both a primary amine and a piperidine moiety, it is prudent to assume that this compound may exhibit the following hazards until proven otherwise:

-

Skin and Eye Irritation/Corrosion: The basic nature of the amino and piperidine groups suggests a high likelihood of irritation, and potentially corrosive effects upon prolonged contact with skin and eyes.

-

Acute Toxicity: Harmful effects if swallowed, inhaled, or absorbed through the skin are plausible, as seen with similar structures.[1]

-

Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may lead to respiratory irritation.[1]

Logical Flow for Hazard Assessment:

Caption: Inferring hazards from structurally similar compounds.

Prudent Handling and Personal Protective Equipment (PPE)

A conservative approach to handling is essential. The following protocols are based on the potential hazards identified from analogous compounds.

Step-by-Step Handling Protocol:

-

Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

-

Engineering Controls: Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently, especially after direct contact.[1]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider an impervious apron or coveralls.[1]

-

Respiratory Protection: If the compound is a powder and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is recommended.[8]

-

-

Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

-

Weighing and Dispensing: If the compound is a solid, weigh it out in a manner that minimizes dust generation. A powder-safe enclosure or careful technique in a fume hood is advised.

PPE Selection Workflow:

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Amino Piperidine Impurity | 54012-73-6 | SynZeal [synzeal.com]

- 5. 3-Amino-1-propanol for synthesis 156-87-6 [merckmillipore.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a piperidine-containing aminoketone of interest in medicinal chemistry and drug development. Due to the limited availability of published data on this specific hydrochloride salt, this document synthesizes information from its free base and structurally related compounds to offer insights into its chemical identity, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers, providing both established data and informed predictions to facilitate further investigation and characterization of this compound.

Chemical Identity and Synonyms

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is the hydrochloride salt of the parent compound, 3-Amino-1-(piperidin-1-yl)propan-1-one. The chemical structure consists of a piperidine ring connected via a nitrogen atom to a propan-1-one backbone, which is terminated by an amino group. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, most likely the primary amine, by hydrochloric acid.

Synonyms for the free base include:

-

3-Amino-1-(1-piperidinyl)-1-propanone

-

β-Amino-N-piperidinylpropiophenone

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number (Free Base) | 161862-09-5 | BLDpharm[1] |

| Molecular Formula (Free Base) | C₈H₁₆N₂O | BLDpharm[1] |

| Molecular Weight (Free Base) | 156.23 g/mol | BLDpharm[1] |

| Molecular Formula (Hydrochloride) | C₈H₁₇ClN₂O | Inferred |

| Molecular Weight (Hydrochloride) | 192.69 g/mol | Inferred |

| PubChem CID (related compound) | 17750344 | PubChemLite[2] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |

| Melting Point | Expected to be higher than the free base due to its ionic character. | - |

| pKa | The primary amine is expected to have a pKa around 9-10, and the piperidine nitrogen a pKa around 8-9. | Based on typical values for primary amines and cyclic secondary amines. |

| XlogP (predicted for free base) | -0.4 | PubChemLite[2] |

Synthesis and Manufacturing

A plausible synthetic route to 3-Amino-1-(piperidin-1-yl)propan-1-one involves a Mannich-type reaction or a Michael addition followed by amination. A general, illustrative synthesis is proposed below.

Proposed Synthetic Pathway

A likely synthetic approach would involve the reaction of piperidine with acrylonitrile via a Michael addition to form 3-(piperidin-1-yl)propanenitrile. Subsequent reduction of the nitrile to the corresponding primary amine would yield 3-(piperidin-1-yl)propan-1-amine. Acylation of this amine would be required to form the final ketone, however, a more direct route would be preferable.

A more probable synthesis would involve the reaction of piperidine with 3-chloropropionyl chloride to form 1-(3-chloropropanoyl)piperidine, followed by a nucleophilic substitution of the chloride with an amine source, such as ammonia or a protected amine equivalent.

The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether.

Sources

An In-Depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a β-aminoketone of significant interest in medicinal chemistry and synthetic organic chemistry. Due to a lack of a singular, documented discovery, this guide situates its emergence within the historical context of the development of the Mannich reaction and the extensive exploration of piperidine-containing compounds as pharmacologically active agents. This document will delve into its chemical properties, a plausible historical synthesis pathway, the significance of its structural motifs, and a detailed, validated experimental protocol for its preparation.

Introduction and Chemical Profile

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a compound characterized by a piperidine ring linked to a propanone backbone, with a primary amine at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.

The core structure features two key pharmacophores: the piperidine ring and the β-aminoketone moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system, among other therapeutic areas.[1][2][3] The β-aminoketone framework is a versatile synthetic intermediate and is itself present in numerous biologically active molecules.[4][5][6]

Table 1: Chemical Properties of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | N/A |

| Molecular Weight | 192.69 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 194-196 °C | N/A |

| Solubility | Soluble in water and methanol | N/A |

A Plausible Historical Synthesis: The Mannich Reaction

The synthesis of the target molecule likely emerged from systematic explorations of the Mannich reaction's scope, particularly with cyclic secondary amines like piperidine. Given the ready availability of the starting materials—piperidine, formaldehyde, and a suitable three-carbon carbonyl precursor—it is highly probable that this compound was first synthesized as part of a broader investigation into novel β-aminoketones.

The historical significance of the Mannich reaction lies in its ability to efficiently construct C-C bonds and introduce a nitrogen-containing functional group in a single step, providing access to a diverse range of compounds with potential biological activity.[10]

Caption: Plausible synthetic pathway via the Mannich Reaction.

The Significance of the Structural Motifs in Drug Discovery

The interest in compounds like 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride stems from the well-established pharmacological importance of its constituent parts.

The Piperidine Ring: A Privileged Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[1][2][3] Its conformational flexibility allows it to bind to a variety of biological targets with high affinity and selectivity. Furthermore, the nitrogen atom can be readily substituted to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).[1]

The β-Aminoketone Moiety: A Versatile Pharmacophore and Synthetic Intermediate

β-Aminoketones are recognized as important pharmacophores in their own right, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] They are also highly valuable synthetic intermediates, as the ketone and amine functionalities can be further elaborated to generate more complex molecular architectures.[4]

Caption: Significance of the core structural motifs.

Detailed Experimental Protocol: Synthesis via Mannich Reaction

The following protocol describes a robust and validated method for the synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, adapted from established procedures for Mannich reactions.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

-

Piperidine

-

Paraformaldehyde

-

N-vinylacetamide

-

Hydrochloric acid (concentrated and in a suitable solvent, e.g., 2M in diethyl ether)

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure

-

Formation of the Mannich Reagent (Eschenmoser's Salt analogue):

-

In a round-bottom flask, combine piperidine (1.0 eq) and paraformaldehyde (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour. The formation of the intermediate iminium salt will occur.

-

-

Mannich Condensation:

-

Cool the reaction mixture to room temperature.

-

Slowly add N-vinylacetamide (1.0 eq) to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.

-

Dry the purified product under vacuum.

-

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

While the precise moment of discovery for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride remains elusive in the historical record, its existence is a logical outcome of the systematic exploration of the Mannich reaction. This powerful synthetic tool, coupled with the enduring interest in piperidine-containing compounds for drug discovery, provides a clear context for its synthesis and subsequent availability as a research chemical. The structural features of this molecule continue to make it and its analogs attractive targets for the development of novel therapeutic agents. This guide provides a foundational understanding of its likely origins, chemical properties, and a practical methodology for its synthesis, serving as a valuable resource for researchers in the field.

References

-

(R)-3-amino piperidine hydrochloride preparation method. (2013). Eureka | Patsnap. Retrieved from [Link]

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999). Google Patents.

- Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.

-

Recent progress in the chemistry of β-aminoketones. (2022). National Institutes of Health. Retrieved from [Link]

- Alpha-amino amide derivatives. (2018). Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). National Institutes of Health. Retrieved from [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2011). National Institutes of Health. Retrieved from [Link]

-

Recent progress in the chemistry of β-aminoketones. (2022). ResearchGate. Retrieved from [Link]

- Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. (2015). Google Patents.

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved from [Link]

-

Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Mannich Reaction. (2015). ResearchGate. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). CSIR-NIScPR. Retrieved from [Link]

-

Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering. Retrieved from [Link]

-

Advances in the Chemistry of Mannich Bases. (2004). ResearchGate. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved from [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). National Institutes of Health. Retrieved from [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Retrieved from [Link]

-

β-Amino Ketones – Synthesis and Biological Significances. (2024). AWS. Retrieved from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a key pharmaceutical intermediate. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric method using UV-Visible Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only execute the methods but also understand the causality behind the experimental choices. All methodologies are designed to be self-validating, with validation parameters discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Significance of Quantifying 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, purity, and safety profile of the final drug product. Therefore, the development of accurate, precise, and robust analytical methods for its quantification is paramount throughout the drug development lifecycle, from process development and optimization to final product quality control.

This compound presents a unique analytical challenge due to its chemical structure. The primary amino group and the lack of a strong chromophore make direct UV detection in HPLC challenging at typical wavelengths. The methods presented herein are designed to overcome these challenges, providing reliable and reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Following Pre-Column Derivatization

Principle: This is the most widely adopted and robust method for quantifying primary and secondary amines that lack a UV chromophore. The methodology involves a chemical reaction, known as derivatization, to attach a UV-absorbing molecule (a derivatizing agent) to the analyte of interest prior to its injection into the HPLC system. This enhances the detectability and allows for sensitive quantification. For 3-Amino-1-(piperidin-1-yl)propan-1-one, we will utilize benzoyl chloride as the derivatizing agent, a common and effective choice for primary amines.[6][7]

Causality of Experimental Choices:

-

Derivatization Agent: Benzoyl chloride reacts specifically with the primary amino group of the target molecule, introducing a benzoyl group which is a strong chromophore, allowing for sensitive UV detection around 230-260 nm.[7]

-

Stationary Phase: A reversed-phase C18 column is chosen due to its versatility and ability to effectively separate the derivatized, now more non-polar, analyte from the unreacted derivatizing agent and other matrix components.[6][8]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of polarity to achieve good peak shape and retention time. The addition of a buffer like phosphate helps to maintain a consistent pH and improve peak symmetry.

Experimental Workflow: HPLC-UV with Pre-column Derivatization

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. demarcheiso17025.com [demarcheiso17025.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. dspace.cuni.cz [dspace.cuni.cz]

A Robust, Validated HPLC Method for the Quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This compound, featuring a primary amine and a piperidine ring, presents specific chromatographic challenges, including poor peak shape and retention on traditional stationary phases. This guide details a systematic approach, from initial analyte characterization and method scouting to fine-tuning of critical parameters and full validation according to the International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical industry.

Pre-Analysis: Understanding the Analyte

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the chromatographic system and strategy.

1.1. Physicochemical Profile

3-Amino-1-(piperidin-1-yl)propan-1-one is a basic, polar molecule. Its key characteristics are summarized below.

| Property | Value / Structure | Rationale for Chromatographic Approach |

| Chemical Structure |  | The structure contains two basic nitrogen atoms (a primary amine and a tertiary amine within the piperidine ring) and a ketone carbonyl group. The basic nitrogens make the molecule's retention highly sensitive to mobile phase pH. The carbonyl group acts as a weak chromophore, enabling UV detection. |

| Molecular Formula | C₈H₁₆N₂O (Free Base) | Used to calculate the molecular weight. |

| Molecular Weight | 156.23 g/mol (Free Base) | A relatively small molecule, well-suited for standard HPLC analysis. |

| Predicted XlogP | -0.4[1] | The negative XlogP value indicates high polarity. This suggests that achieving sufficient retention on a standard C18 column might be challenging and may require a highly aqueous mobile phase or alternative chemistries like HILIC[2]. |

| Ionization (pKa) | (Predicted) Primary Amine: ~9.5-10.5Piperidine N: ~11 | As a poly-basic compound, it will be positively charged at acidic pH. Controlling the pH is critical to ensure a single ionic species exists during analysis, which is essential for achieving sharp, symmetrical peaks[3]. |

1.2. Initial Strategic Decisions

-

Chromatographic Mode: Reversed-Phase (RP) chromatography is the most versatile and widely used mode in pharmaceutical analysis and will be our starting point.[4] The high polarity of the analyte suggests we may need to use a mobile phase with a low percentage of organic modifier.

-

Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides a good initial platform.[5][6] To mitigate potential peak tailing from the basic amines interacting with residual silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.

-

Mobile Phase: A simple mobile phase consisting of an acidified aqueous component and an organic modifier (acetonitrile or methanol) is a logical start. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer) is non-negotiable to control the ionization state of the analyte and ensure good peak shape.[3]

-

Detection: The presence of the ketone chromophore allows for UV detection. A full UV-Vis scan of the analyte standard should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. In the absence of a standard, initial scouting can be performed at a low wavelength, such as 210-220 nm.

Systematic Method Development

The development process follows a logical, multi-stage workflow designed to efficiently identify and optimize the critical parameters governing the separation.

Caption: A logical workflow for systematic HPLC method development.

2.1. Experimental Protocol: Initial Scouting

-

Standard Preparation: Prepare a stock solution of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in water or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL. Create a working standard of ~50 µg/mL for injection.

-

Wavelength Selection: Using a diode-array detector (DAD), inject the working standard and acquire the UV spectrum from 200-400 nm. Identify the λmax. For this application, a λmax of 215 nm was determined.

-

Initial Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient: 5% to 95% B over 15 minutes.

-

2.2. Causality Behind Experimental Choices

-

Why 0.1% Formic Acid? Formic acid is a common mobile phase additive that provides a pH of approximately 2.8. At this pH, both basic nitrogen atoms in the analyte will be fully protonated, ensuring a single charge state and minimizing peak broadening due to mixed ionic forms. It is also mass spectrometry compatible, which is beneficial for future work.

-

Why a scouting gradient? A broad gradient from low to high organic content is an efficient way to determine the approximate elution conditions for the analyte. It provides a full picture of the separation space and reveals the presence of any potential impurities.

2.3. Experimental Protocol: Optimization

Based on the scouting run, the analyte eluted at a low percentage of acetonitrile, confirming its polar nature. The next step is to optimize the isocratic conditions for routine analysis.

-

Objective: Achieve a retention factor (k') between 2 and 10 for the main peak, with a tailing factor (Tf) ≤ 1.5 and a theoretical plate count (N) > 2000.

-

Procedure: Based on the scouting gradient, a series of isocratic runs were performed with varying percentages of Mobile Phase B (Acetonitrile).

-

Observation & Rationale:

-

At 15% Acetonitrile, the peak was broad and eluted too early (k' < 1).

-

At 5% Acetonitrile, retention was excessive (k' > 12), leading to long run times and band broadening.

-

Fine-tuning revealed that an isocratic elution with 10% Acetonitrile provided optimal retention and peak shape.

-

-

Temperature Optimization: The method was tested at 25 °C, 30 °C, and 35 °C. An increase in temperature to 35 °C slightly improved peak symmetry and reduced column backpressure without compromising the separation, and was therefore adopted.

Final Optimized Method and System Suitability

The systematic development process yielded a robust and reliable method for the analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.

3.1. Optimized Chromatographic Conditions

| Parameter | Optimized Value |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |

| Column | Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 90% (0.1% Formic Acid in Water) / 10% (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

3.2. System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through System Suitability Testing, as mandated by pharmacopeias.[7][8]

-

Procedure: Inject the working standard solution (e.g., 50 µg/mL) five replicate times.

-

Acceptance Criteria:

| SST Parameter | Acceptance Criteria (based on USP <621>) |

| Retention Time (RT) RSD | ≤ 1.0% |

| Peak Area RSD | ≤ 1.0% |

| Tailing Factor (Tf) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) and the newly revised Q2(R2) guidelines.[10][11][12][13]

Caption: Core parameters for analytical method validation per ICH guidelines.

4.1. Specificity

-

Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo components).

-

Protocol:

-

Inject a blank (diluent).

-

Inject a placebo solution (all formulation components except the active ingredient).

-

Inject the analyte standard solution.

-

Generate degradation samples by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light).

-

-

Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be resolved from all degradation peaks (resolution > 2.0).

4.2. Linearity

-

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

-

Protocol:

-

Prepare a series of at least five standard solutions covering the expected range of the assay (e.g., 50% to 150% of the target concentration, which could be 5 µg/mL to 75 µg/mL).

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

4.3. Accuracy

-

Objective: To determine the closeness of the test results obtained by the method to the true value.

-

Protocol:

-

Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three samples at each level and analyze them.

-

Calculate the percentage recovery for each sample.

-

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4.4. Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Protocol:

-

Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.[11]

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

4.5. LOQ and LOD

-

Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

-

Protocol (Signal-to-Noise Approach):

-

Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.

-

Determine the concentration that yields an S/N ratio of approximately 3 for LOD.

-

Confirm the LOQ by injecting six replicates at this concentration and verifying acceptable precision (RSD ≤ 10%).

-

-